molecular formula C22H16BrNO2S2 B414887 (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one CAS No. 851303-84-9

(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one

Cat. No. B414887
CAS RN: 851303-84-9
M. Wt: 470.4g/mol
InChI Key: PMJBNXQEVMGXEX-XSFVSMFZSA-N
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Description

(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H16BrNO2S2 and its molecular weight is 470.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Bioactive Heterocyclic Compounds

Research indicates that five-membered heterocycles, such as furan and thiophene, are integral to drug design, serving as structural units in bioactive molecules. These compounds, including furanyl and thienyl derivatives, are utilized in the medicinal chemistry of nucleobases, nucleosides, and their analogues, showing significant antiviral, antitumor, antimycobacterial, and antiparkinsonian activities (Ostrowski, 2022).

Thiazolidinediones as Medicinal Agents

Thiazolidinediones (TZDs), known for their vast pharmacological activities, are explored for antimicrobial, anticancer, and antidiabetic properties. The TZD nucleus allows for structural modifications, leading to a wide range of lead molecules against various clinical disorders. The importance of substituents at N-3 and C-5 positions and their role in biological activity highlights the TZDs' potential in developing novel therapeutic agents (Singh et al., 2022).

Synthetic Utility of Heterocyclic Compounds

The synthetic potential of compounds like 5,5'-methylene-bis(benzotriazole) showcases their role as intermediates in preparing metal passivators and light-sensitive materials. This highlights a practical approach to synthesizing complex molecules that are essential in various industrial and research applications (Gu et al., 2009).

Gastroprotective Properties of Ebrotidine

Ebrotidine, a molecule with structural similarities to the compound of interest, combines H2-receptor antagonist properties with cytoprotective actions. Its mechanism of enhancing mucus gel protective qualities and promoting mucosal repair underlines the therapeutic potential in treating ulcer disease (Slomiany et al., 1997).

properties

IUPAC Name

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO2S2/c23-17-8-6-16(7-9-17)19-11-10-18(26-19)14-20-21(25)24(22(27)28-20)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJBNXQEVMGXEX-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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